molecular formula C7H12Cl2FN B13511748 1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride

1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B13511748
M. Wt: 200.08 g/mol
InChI Key: GELNVHUDFZMEQO-UHFFFAOYSA-N
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Description

1-Chloro-1-fluoro-6-azaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C7H12Cl2FN It is a member of the azaspiro compound family, which are characterized by their unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized azaspiro compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[2.5]octane hydrochloride: A related compound with a similar spirocyclic structure but lacking the chlorine and fluorine atoms.

    1-Chloro-6-azaspiro[2.5]octane: Similar to 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride but without the fluorine atom.

    1-Fluoro-6-azaspiro[2.5]octane: Similar to this compound but without the chlorine atom.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can undergo a wider range of chemical reactions compared to its analogs.

Properties

Molecular Formula

C7H12Cl2FN

Molecular Weight

200.08 g/mol

IUPAC Name

2-chloro-2-fluoro-6-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C7H11ClFN.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H

InChI Key

GELNVHUDFZMEQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC2(F)Cl.Cl

Origin of Product

United States

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